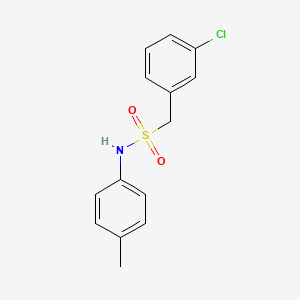![molecular formula C21H19N3O3S B4585861 2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4585861.png)
2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Vue d'ensemble
Description
Thiazolo[3,2-b][1,2,4]triazoles are a category of heterocyclic compounds known for their diverse biological activities and chemical properties. The introduction of various substituents at specific positions in the thiazolo[1,2,4]triazole core can significantly influence their physical, chemical, and biological characteristics.
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives often involves multi-step chemical reactions, starting from readily available precursors. A common approach includes the condensation of thiosemicarbazides with brominated compounds or aldehydes to form the thiazolo[3,2-b][1,2,4]triazole core, followed by various functionalization reactions to introduce specific substituents like isopropoxyphenyl and methoxybenzylidene groups (Raj & Narayana, 2006).
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole, including compounds structurally related to 2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, show significant antimicrobial activity. These compounds have been synthesized and tested against a variety of bacterial and fungal strains, showcasing good to excellent inhibitory properties (Suresh, Lavanya, & Rao, 2016; Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). This highlights the potential of such compounds in addressing resistance to existing antimicrobial agents.
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives has also been explored. Certain synthesized compounds bearing resemblance to the core structure of this compound have shown promising anticancer activity against various cancer cell lines, suggesting their potential in cancer therapy development (Narayana, Raj, & Sarojini, 2010).
Antioxidant and Anti-inflammatory Activities
Compounds within the same chemical family have been investigated for their antioxidant and anti-inflammatory activities, indicating their usefulness in managing oxidative stress and inflammation-related disorders (Tozkoparan, Aktay, Yeşilada, & Ertan, 2001). These properties are crucial for the development of new therapeutic agents targeting diseases where inflammation and oxidative damage play a significant role.
Enzyme Inhibition
The ability of 1,2,4-triazole derivatives to inhibit various enzymes has been a subject of interest, with some compounds showing potent inhibitory activity against enzymes like cholinesterase and phosphodiesterase. This suggests potential applications in treating diseases related to enzyme dysfunction, such as Alzheimer's disease and other neurodegenerative conditions (Arfan et al., 2018).
Propriétés
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13(2)27-16-10-8-14(9-11-16)19-22-21-24(23-19)20(25)18(28-21)12-15-6-4-5-7-17(15)26-3/h4-13H,1-3H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHCTIDVBRQADJ-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4OC)SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4OC)/SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4585785.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4585793.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585807.png)
![2-bromo-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4585808.png)
![6-chloro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B4585812.png)
![6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4585819.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4585834.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4585841.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4585844.png)
![4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4585862.png)
![1-ethyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585867.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4585878.png)